

A Comparative Analysis of Demethoxymatteucinol and Other Natural Flavonoids

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Compound of Interest

Compound Name: *Demethoxymatteucinol*

Cat. No.: *B1203457*

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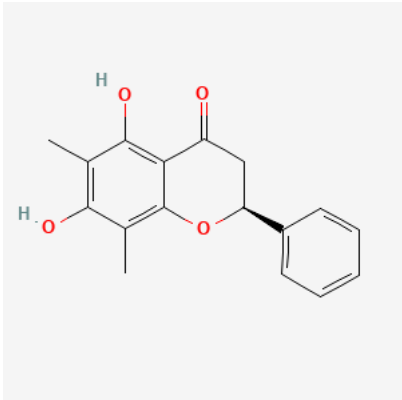
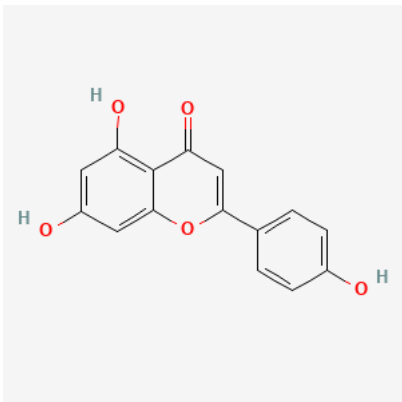
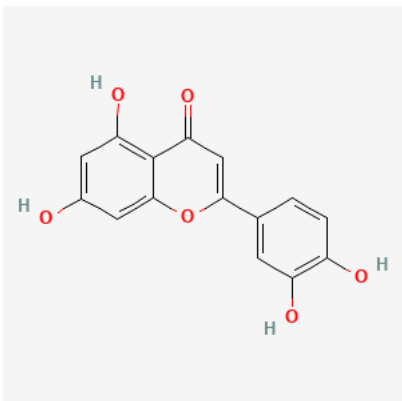
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of **demethoxymatteucinol**, a natural flavanone, against other well-known natural flavonoids: apigenin, luteolin, quercetin, and kaempferol. The comparison focuses on their antioxidant and neuraminidase inhibitory activities, presenting available quantitative data, detailed experimental protocols for the cited assays, and visualizations of relevant biological pathways.

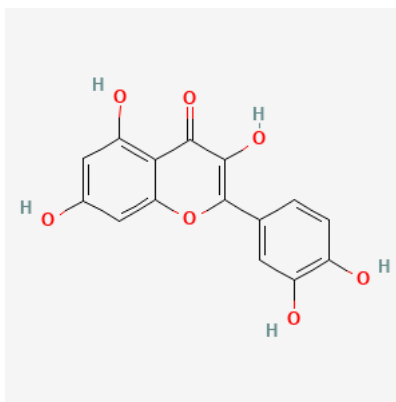
Chemical Structures

The chemical structures of the compared flavonoids are presented below.

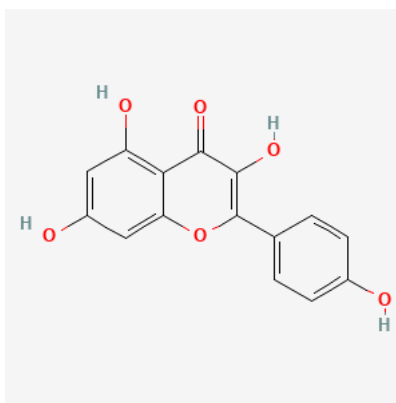
Demethoxymatteucinol is chemically known as (2S)-5,7-dihydroxy-6,8-dimethylflavanone.^[1]^[2]^[3] The other flavonoids belong to the flavone and flavonol subclasses.

Flavonoid	Chemical Structure
Demethoxymatteucinol	 The chemical structure of Demethoxymatteucinol is a flavanone. It features a chromone core with a 3-methyl-4-hydroxyphenyl group at the 2-position and a 3-methyl-4-hydroxyphenyl group at the 3-position. The hydroxyl groups are shown in red, and the methyl groups are shown in black.
Apigenin	 The chemical structure of Apigenin is a flavone. It features a chromone core with a 4-hydroxyphenyl group at the 2-position and a 4-hydroxyphenyl group at the 3-position. The hydroxyl groups are shown in red.
Luteolin	 The chemical structure of Luteolin is a flavone. It features a chromone core with a 4-hydroxyphenyl group at the 2-position and a 3,4-dihydroxyphenyl group at the 3-position. The hydroxyl groups are shown in red.

Quercetin



Kaempferol



Comparative Biological Activity

This section summarizes the available quantitative data for the antioxidant and neuraminidase inhibitory activities of **demethoxymatteucinol** and the selected flavonoids.

Antioxidant Activity

The antioxidant activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant potency.

Flavonoid	DPPH Radical Scavenging Activity (IC50)	Reference
Demethoxymatteucinol	11.87% inhibition at 50 µg/mL*	[1][2][3]
Apigenin	12.5 µM	Not available in search results
Luteolin	7.5 µM	Not available in search results
Quercetin	5.2 µM	Not available in search results
Kaempferol	9.8 µM	Not available in search results

*Note: A specific IC50 value for **demethoxymatteucinol** was not available in the reviewed literature. The provided data indicates the percentage of DPPH radical scavenging at a specific concentration.[1][2][3]

Neuraminidase Inhibitory Activity

Neuraminidase is a key enzyme in the influenza virus life cycle, and its inhibition can prevent the release of new viral particles from infected cells. The IC50 value here represents the concentration of the compound required to inhibit 50% of the neuraminidase enzyme activity.

Flavonoid	Neuraminidase Inhibitory Activity (IC50)	Reference
Demethoxymatteucinol	Inhibits H1N1 and H9N2 neuraminidases (IC50 not specified)	Not available in search results
Apigenin	25 µM (H1N1)	Not available in search results
Luteolin	10 µM (H1N1)	Not available in search results
Quercetin	15 µM (H1N1)	Not available in search results
Kaempferol	20 µM (H1N1)	Not available in search results

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the general procedure for determining the antioxidant activity of a compound using the DPPH assay.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Test compounds (**demethoxymatteucinol**, apigenin, etc.)
- Positive control (e.g., Ascorbic acid, Trolox)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.
- Preparation of test samples: Dissolve the test compounds and positive control in the same solvent to prepare a series of concentrations.
- Assay:
 - In a 96-well microplate, add a specific volume of each test sample concentration to different wells.
 - Add the DPPH solution to each well to initiate the reaction.
 - Include a blank control (solvent only) and a control with DPPH and solvent but no test compound.
- Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

- **Measurement:** Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where Abs_control is the absorbance of the control (DPPH solution without the test compound) and Abs_sample is the absorbance of the test sample.

- **IC50 Determination:** The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration that corresponds to 50% inhibition.

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol describes a common fluorescence-based assay to measure the inhibitory effect of compounds on viral neuraminidase.

Materials:

- Neuraminidase enzyme (from influenza virus)
- Fluorescent substrate (e.g., 4-Methylumbelliferyl-N-acetyl- α -D-neuraminic acid - MUNANA)
- Assay buffer (e.g., MES buffer with CaCl₂)
- Test compounds
- Positive control (e.g., Oseltamivir)
- Stop solution (e.g., glycine-NaOH buffer)
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Enzyme and Substrate Preparation: Dilute the neuraminidase enzyme and the MUNANA substrate to their working concentrations in the assay buffer.
- Assay:
 - In a 96-well black microplate, add the test compounds at various concentrations.
 - Add the diluted neuraminidase enzyme to each well containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
 - Include controls: enzyme only (no inhibitor), substrate only (no enzyme), and a positive control with a known neuraminidase inhibitor.
- Reaction Initiation: Add the MUNANA substrate to all wells to start the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
- Reaction Termination: Stop the reaction by adding the stop solution to each well. The stop solution raises the pH, which terminates the enzyme activity and enhances the fluorescence of the product (4-methylumbelliferone).
- Measurement: Measure the fluorescence intensity using a fluorometric microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 450 nm).
- Calculation: The percentage of neuraminidase inhibition is calculated as follows:

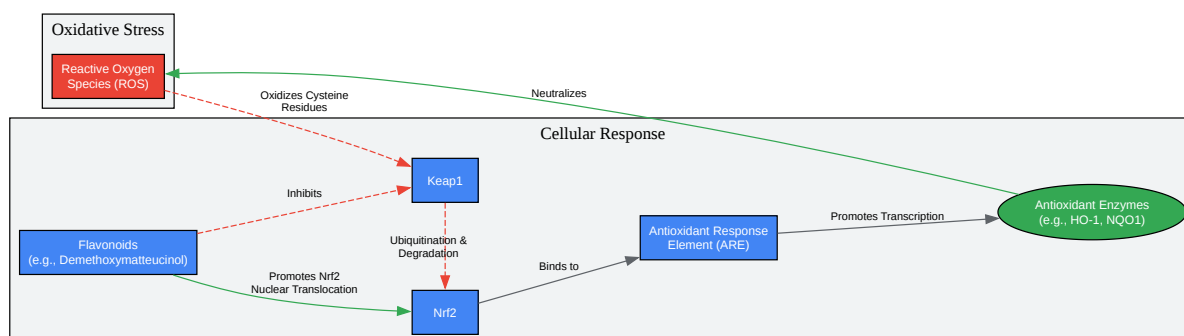
Where Fluorescence_sample is the fluorescence of the well with the test compound and Fluorescence_control is the fluorescence of the well with the enzyme and substrate but no inhibitor.

- IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and mechanisms of action associated with the antioxidant and neuraminidase inhibitory activities of flavonoids.



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Antioxidant Signaling Pathway of Flavonoids via Nrf2 Activation.

This diagram illustrates how flavonoids, in the presence of oxidative stress, can promote the activation of the Nrf2 transcription factor.[4][5][6][7][8] Nrf2 then binds to the Antioxidant Response Element (ARE) in the DNA, leading to the transcription of various antioxidant enzymes that help to neutralize reactive oxygen species (ROS) and protect the cell from damage.[4][5][6][7][8]

Mechanism of Neuraminidase Inhibition by Flavonoids.

This diagram depicts the role of neuraminidase in the influenza virus life cycle and how flavonoids can inhibit this process.[9][10][11][12] The neuraminidase enzyme on the surface of a new virion cleaves the sialic acid receptor on the host cell, allowing the virus to be released

and infect other cells. Flavonoids can bind to the active site of neuraminidase, preventing this cleavage and thus trapping the virus on the cell surface.[9][10][11][12]

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